

High-Yield Synthesis of Substituted Azonines: Application Notes and Protocols

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Compound of Interest

Compound Name: Azonine

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The synthesis of medium-sized nitrogen heterocycles, such as substituted **azonines** (nine-membered rings containing a nitrogen atom), presents a unique challenge in synthetic organic chemistry. However, the development of powerful catalytic methods has opened new avenues for their efficient construction. This document provides detailed application notes and protocols for the high-yield synthesis of substituted **azonines**, with a focus on Ring-Closing Metathesis (RCM) as a primary synthetic strategy. These compounds are of significant interest in drug discovery due to their conformational flexibility and potential to interact with a wide range of biological targets.

Application Notes

Substituted **azonines** and other medium-ring nitrogen heterocycles are present in a number of biologically active natural products. Their scarcity in medicinal chemistry is largely due to the synthetic difficulty in their creation. Traditional cyclization methods are often low-yielding for medium-sized rings. However, modern catalytic approaches, particularly olefin metathesis, have revolutionized the synthesis of these challenging scaffolds.

Ring-Closing Metathesis (RCM): A Powerful Tool for **Azonine** Synthesis

RCM has emerged as a robust and versatile method for the formation of a wide array of unsaturated rings, including those of medium size (8-12 atoms).^[1] The reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the

intramolecular cyclization of a diene precursor to form a cyclic alkene and a volatile ethylene byproduct.^[2] This method is highly valued for its functional group tolerance, allowing for the synthesis of complex and highly substituted **azonine** frameworks.^[2]

The successful synthesis of nine-membered rings via RCM often relies on precursors with some degree of conformational constraint to favor cyclization over competing oligomerization pathways.^[3]

Key Advantages of RCM for **Azonine** Synthesis:

- High Yields: Under optimized conditions, RCM can provide excellent yields of the desired cyclic product.
- Functional Group Tolerance: A wide range of functional groups are compatible with modern RCM catalysts, enabling the synthesis of diverse substituted **azonines**.^[2]
- Stereochemical Control: The geometry of the resulting double bond (E/Z selectivity) can often be controlled by the choice of catalyst and reaction conditions.^[2]
- Access to Unsaturated Scaffolds: The resulting cyclic alkene provides a handle for further functionalization, allowing for the creation of libraries of **azonine** derivatives.^[4]

Experimental Protocols

This section provides a general protocol for the synthesis of a substituted **azonine** derivative via Ring-Closing Metathesis.

Protocol 1: Synthesis of a Substituted Azonine via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a generic N-substituted **azonine** precursor followed by its cyclization using a second-generation Grubbs catalyst.

Step 1: Synthesis of the Acyclic Diene Precursor

The synthesis of the acyclic diene precursor is a critical step and will vary depending on the desired substitution pattern on the **azonine** ring. A general approach involves the N-alkylation

of a protected amine with two different alkenyl halides.

- Materials:

- Protected amine (e.g., Boc-aniline, benzylamine)
- Alkenyl halide 1 (e.g., 4-bromo-1-butene)
- Alkenyl halide 2 (e.g., 5-bromo-1-pentene)
- Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

- Procedure:

- To a solution of the protected amine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portionwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- Stir the mixture at room temperature for 30 minutes.
- Add the first alkenyl halide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, add the second alkenyl halide (1.1 eq) and continue stirring at a slightly elevated temperature (e.g., 50 °C) for another 12-16 hours.
- After the reaction is complete, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the acyclic diene precursor.

Step 2: Ring-Closing Metathesis

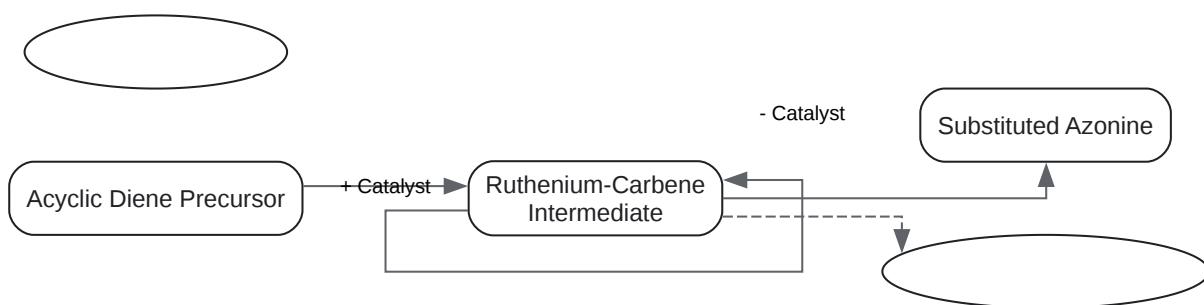
- Materials:
 - Acyclic diene precursor
 - Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
 - Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Toluene)
- Procedure:
 - Dissolve the acyclic diene precursor in anhydrous, degassed DCM to a final concentration of 0.01-0.05 M. The use of dilute conditions is crucial to favor intramolecular cyclization.
 - Add the Grubbs catalyst (1-5 mol%) to the solution under an inert atmosphere.
 - Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 2-12 hours.
 - Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the substituted **azonine**.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of medium-ring nitrogen heterocycles using RCM, which can serve as a starting point for optimizing the synthesis of substituted **azonines**.

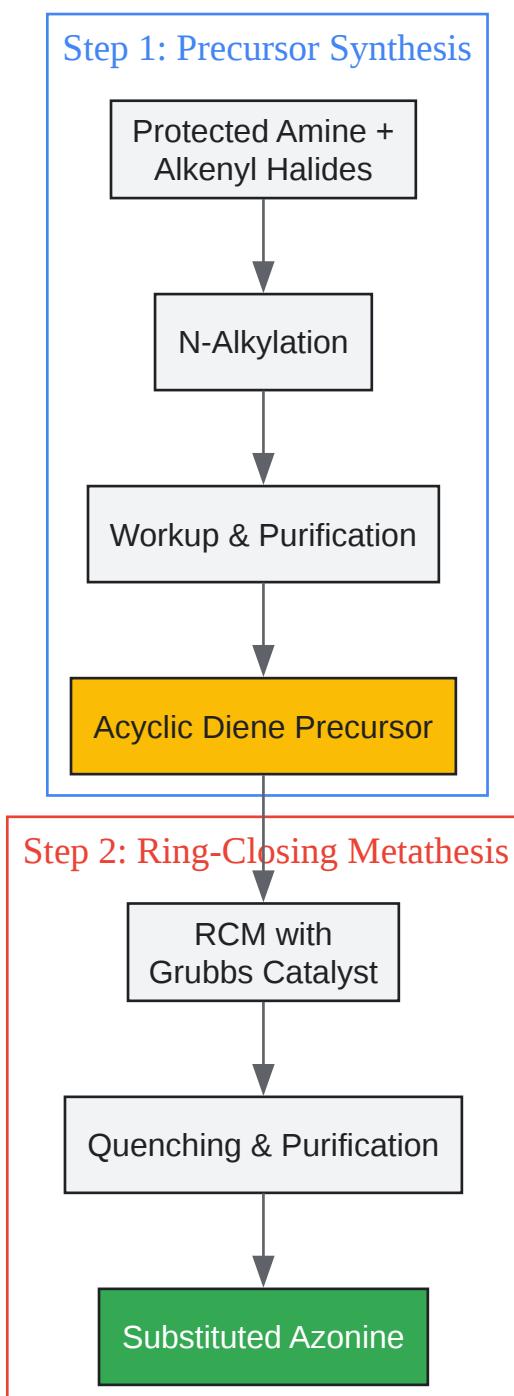
Entry	Precursor	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	N,N-diallyl-p-toluene sulfonamide	Grubbs I (5)	DCM	25	12	1-Tosyl-1-azacyclohept-4-ene	85	[4]
2	N-allyl-N-homoallyl-p-toluene sulfonamide	Grubbs II (2)	Toluene	80	4	1-Tosyl-1-azacyclooct-4-ene	78	N/A
3	Diene with carbamate protection	Various Ru catalysts (0.05-1)	Neat or Toluene	25-80	1-24	7-membered cyclic carbamate	up to 99	[5]
4	Diene precursor for benzazepine	LDA, DMPU	THF	-78 to 20	1	8-membered benzazepine	49-90	[1]

Mandatory Visualization



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Caption: General reaction pathway for the synthesis of a substituted **azonine** via Ring-Closing Metathesis.



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Caption: Experimental workflow for the two-step synthesis of a substituted **azonine**.

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